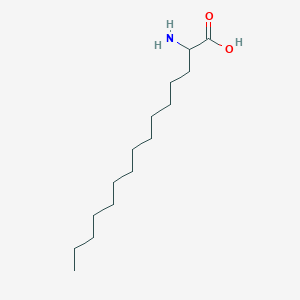
2-Aminopentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopentadecanoic acid is a long-chain fatty acid derivative with an amino group attached to the second carbon of the pentadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentadecanoic acid typically involves the amidomalonate synthesis method. This process starts with the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process typically includes steps such as alkylation, hydrolysis, and purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
2-Aminopentadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in metabolic imaging
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Aminopentadecanoic acid involves its incorporation into metabolic pathways where it can influence various biochemical processes. It may act on specific molecular targets such as enzymes involved in fatty acid metabolism, thereby affecting cellular energy production and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Aminopentadecanoic acid can be compared with other long-chain fatty acids and their derivatives:
Pentadecanoic acid: A saturated fatty acid with similar chain length but without the amino group.
3-Methylhexadecanoic acid: A methyl-branched fatty acid with different structural properties.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with different biological activities.
The uniqueness of this compound lies in its amino group, which imparts distinct chemical reactivity and potential biological functions compared to other similar compounds.
Eigenschaften
CAS-Nummer |
109089-27-2 |
|---|---|
Molekularformel |
C15H31NO2 |
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
2-aminopentadecanoic acid |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14H,2-13,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
XEDDSVXNGSVIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


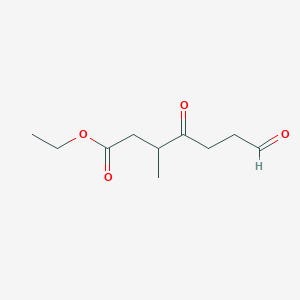
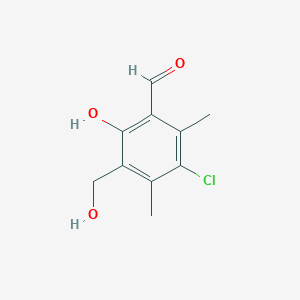
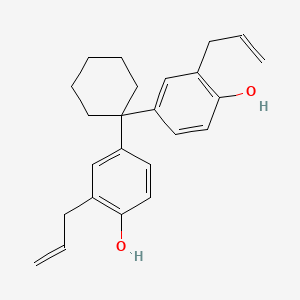
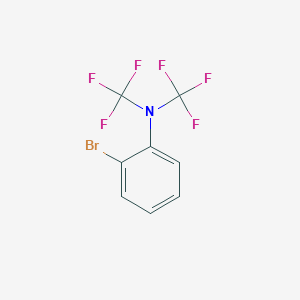
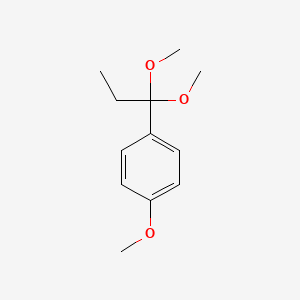
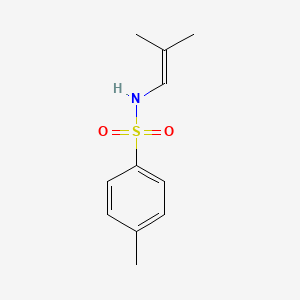
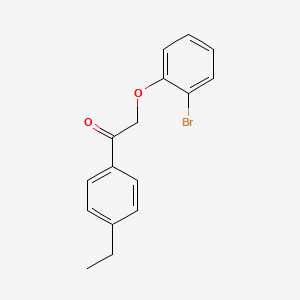

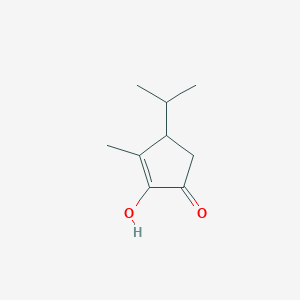
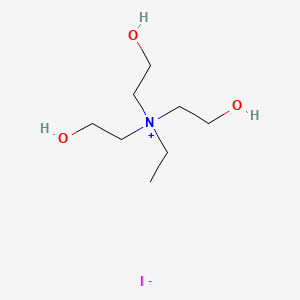
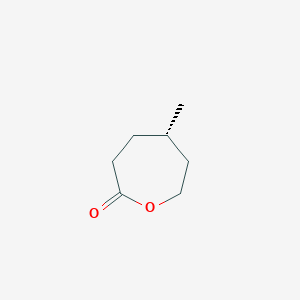
![4-Oxo-7-phenyl-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B14312061.png)
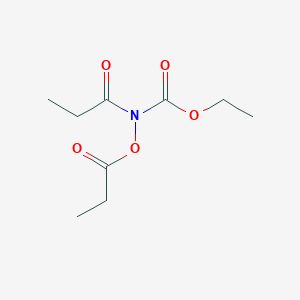
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
